3-Bromomethyl-indan-1-one CAS registry number and chemical properties
3-Bromomethyl-indan-1-one CAS registry number and chemical properties
An In-Depth Technical Guide to 3-Bromomethyl-indan-1-one (CAS: 136015-99-1)
Executive Summary
In the landscape of modern organic synthesis and medicinal chemistry, bifunctional building blocks are highly prized for their ability to rapidly generate molecular complexity. 3-Bromomethyl-indan-1-one (CAS: 136015-99-1), also systematically known as 3-(bromomethyl)-2,3-dihydro-1H-inden-1-one, is a premier example of such a synthon[1][2]. Featuring both an electrophilic primary alkyl bromide and a reactive cyclic ketone, this compound serves as a critical intermediate in the synthesis of spirocyclic scaffolds, complex heterocycles, and targeted therapeutics, including advanced kinase inhibitors[3].
Designed for researchers and drug development professionals, this whitepaper provides a comprehensive analysis of the physicochemical properties, mechanistic synthesis, downstream applications, and handling protocols for 3-bromomethyl-indan-1-one.
Physicochemical Profiling
Understanding the fundamental properties of 3-bromomethyl-indan-1-one is essential for predicting its behavior in complex reaction matrices. The presence of the electron-withdrawing carbonyl group at the C1 position subtly influences the electronics of the indane ring, while the bromomethyl group at C3 provides a prime site for nucleophilic attack.
Table 1: Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 3-(bromomethyl)-2,3-dihydro-1H-inden-1-one |
| CAS Registry Number | 136015-99-1[4][5] |
| Molecular Formula | C10H9BrO[6] |
| Molecular Weight | 225.08 g/mol |
| Appearance | Pale yellow to off-white solid/viscous oil |
| Primary Reactive Sites | Electrophilic C-Br bond (C3-methyl), Nucleophilic α-carbon (C2), Electrophilic carbonyl (C1) |
| Solubility | Soluble in dichloromethane, ethyl acetate, acetonitrile, and THF; insoluble in water. |
Mechanistic Synthesis: The Wohl-Ziegler Radical Bromination
The "Why" Behind the Chemistry: The most efficient and scalable route to 3-bromomethyl-indan-1-one is the free-radical bromination of 3-methylindan-1-one[7]. This transformation relies on the Wohl-Ziegler reaction, utilizing N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).
We specifically choose NBS over elemental bromine ( Br2 ) to maintain a low, steady-state concentration of Br2 in the reaction mixture. This prevents unwanted electrophilic aromatic substitution on the benzene ring or α-bromination at the C2 position of the ketone. AIBN is selected over benzoyl peroxide (BPO) because its decomposition byproduct (isobutyronitrile) is inert and easily removed, whereas BPO can lead to ester byproducts.
Standard Operating Protocol: Synthesis of 3-Bromomethyl-indan-1-one
This protocol is designed as a self-validating system; the visual cues (color changes and precipitation) serve as built-in progress indicators.
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System Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 3-methylindan-1-one (10.0 mmol, 1.0 equiv) in anhydrous acetonitrile (50 mL, 0.2 M).
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Causality: Anhydrous conditions are strictly required to prevent the nucleophilic substitution of the resulting bromomethyl group by water, which would yield an unwanted alcohol byproduct.
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Reagent Addition: Add NBS (10.5 mmol, 1.05 equiv) and AIBN (0.5 mmol, 0.05 equiv) to the solution at room temperature.
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Causality: A slight excess of NBS ensures complete conversion. AIBN is kept strictly catalytic to prevent runaway radical recombination events that lower the overall yield.
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Initiation & Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C under continuous magnetic stirring.
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Causality: Thermal energy homolytically cleaves the weak C-N bonds in AIBN, generating the initial radicals required to abstract a hydrogen atom from the benzylic methyl group.
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Reaction Monitoring: The reaction mixture will transition from pale yellow to a deep orange/red. As the reaction progresses, succinimide (the byproduct of NBS) will begin to precipitate. Monitor via TLC (Hexanes/EtOAc 8:2). Complete consumption of the starting material typically occurs within 2 to 4 hours.
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Workup & Purification: Cool the reaction mixture to 0°C in an ice bath to maximize succinimide precipitation. Filter the suspension through a Celite pad and concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (silica gel) to isolate pure 3-bromomethyl-indan-1-one.
Caption: Workflow and radical mechanism for the Wohl-Ziegler bromination of 3-methylindan-1-one.
Reactivity & Applications in Drug Discovery
3-Bromomethyl-indan-1-one is highly valued in medicinal chemistry for its orthogonal reactivity profile. It allows for sequential functionalization, making it an ideal precursor for complex pharmacophores.
Nucleophilic Substitution ( SN2 )
The primary alkyl bromide is highly susceptible to SN2 displacement by various nucleophiles (amines, thiols, and alkoxides). In drug discovery, this is frequently exploited to append basic solubilizing groups (e.g., piperazines or morpholines) to the indane core. The steric bulk of the indane ring provides a rigid spatial orientation for the appended groups, which is critical for fitting into tight enzymatic binding pockets.
Spirocyclic Scaffold Generation
The C2 position (α to the carbonyl) contains acidic protons ( pKa ~ 18-20). Treatment with a strong, non-nucleophilic base (e.g., LDA or NaH) generates an enolate. This enolate can undergo intramolecular or intermolecular alkylation. When combined with bifunctional electrophiles, 3-bromomethyl-indan-1-one can be converted into spiro-indanone systems. Spirocycles are heavily favored in modern drug design because their three-dimensional architecture improves target specificity and metabolic stability (lowered off-target toxicity) compared to flat, planar aromatic rings[8].
Development of RIPK1 Kinase Inhibitors
Derivatives of indan-1-one have gained significant traction in the development of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors[3]. RIPK1 is a critical signaling node in the TNF-receptor pathway, mediating inflammation and necroptosis (programmed necrosis). By utilizing 3-bromomethyl-indan-1-one to synthesize aminopyrrolotriazine-indanone conjugates, researchers can effectively modulate the allosteric binding affinity within the RIPK1 kinase domain, halting the formation of the necrosome complex[3].
Caption: Role of indanone-derived RIPK1 inhibitors in blocking the TNF-induced necroptosis pathway.
Handling, Stability, and Storage Protocols
As an α-bromoalkyl compound, 3-bromomethyl-indan-1-one is a potent alkylating agent and must be handled with strict adherence to safety protocols.
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Toxicity & PPE: The compound is a suspected lachrymator and skin sensitizer. It can alkylate biological nucleophiles (such as proteins and DNA). All manipulations must be performed inside a certified, externally exhausted fume hood. Required PPE includes heavy-duty nitrile gloves, a chemically resistant lab coat, and splash-proof safety goggles.
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Storage Conditions: Store the compound at 2–8°C (refrigerated) under a strict inert atmosphere (Argon or Nitrogen).
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Degradation Pathways:
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Moisture: Exposure to ambient humidity will cause slow hydrolysis of the bromide to an alcohol, releasing highly corrosive hydrobromic acid (HBr) gas.
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Light: Prolonged exposure to UV or ambient light can induce radical-mediated degradation or homocoupling. Amber glass vials are mandatory for long-term storage.
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References
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ChemBK. (n.d.). CAS 136015-99-1 3-BROMOMETHYL-INDAN-1-ONE. Retrieved March 23, 2026, from[Link]
- Google Patents. (2019). WO2019147782A1 - Aminopyrrolotriazines as kinase inhibitors.
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ResearchGate. (2014). Photobromination of indane: Preparation of bromoindenones and ready access to benzo[c]fluorenone skeleton. Retrieved March 23, 2026, from[Link]
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